N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide
CAS No.:
Cat. No.: VC17907910
Molecular Formula: C19H23N3O3S2
Molecular Weight: 405.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H23N3O3S2 |
---|---|
Molecular Weight | 405.5 g/mol |
IUPAC Name | N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-methylsulfanylpyridine-3-carboxamide |
Standard InChI | InChI=1S/C19H23N3O3S2/c1-14-8-9-15(27(24,25)22-11-4-3-5-12-22)13-17(14)21-18(23)16-7-6-10-20-19(16)26-2/h6-10,13H,3-5,11-12H2,1-2H3,(H,21,23) |
Standard InChI Key | JWJXPBYJUMYVTC-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)C3=C(N=CC=C3)SC |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide integrates three critical pharmacophores:
-
A nicotinamide backbone (pyridine-3-carboxamide), which facilitates hydrogen bonding with biological targets.
-
A piperidin-1-ylsulfonyl group at the phenyl ring’s 5-position, enhancing solubility and enabling interactions with hydrophobic enzyme pockets.
-
A methylthio group at the pyridine’s 2-position, contributing to electron-withdrawing effects and metabolic stability .
Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₉H₂₂N₄O₃S₂ |
Molecular Weight | 422.53 g/mol |
LogP (Predicted) | 3.2 ± 0.5 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 5 |
The sulfonamide group introduces polarity, while the methylthio substituent augments lipophilicity, balancing blood-brain barrier permeability and oral bioavailability .
Synthetic Routes and Optimization
The synthesis of N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide involves sequential functionalization of the nicotinamide core. Key steps derived from analogous compounds include:
Nicotinamide Core Formation
6-Thionicotinic acid is coupled with 2-methyl-5-aminophenyl sulfonate using EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) as a coupling agent . The resulting intermediate undergoes sulfonylation with piperidine-1-sulfonyl chloride under basic conditions (Scheme 1) .
Thiomethylation
The 2-position of the pyridine ring is functionalized via nucleophilic aromatic substitution using methyl disulfide in the presence of a palladium catalyst (Pd(dba)₂) . Optimization studies indicate that DMF as a solvent and triethylamine as a base yield 78% conversion at 60°C .
Table 1: Reaction Conditions for Key Synthetic Steps
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Sulfonylation | Piperidine-1-sulfonyl chloride, DIPEA, DCM, 0°C→RT | 65 |
Thiomethylation | CH₃SSCH₃, Pd(dba)₂, TEA, DMF, 60°C | 78 |
Purification is achieved via silica gel chromatography (ethyl acetate/hexane, 3:7), followed by recrystallization from ethanol .
Pharmacological Activity and Mechanism
While direct data on N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide remains limited, structurally related nicotinamide derivatives exhibit potent inhibition of chemokine receptors (e.g., CXCR2) and kinase enzymes .
CXCR2 Antagonism
Analogous S-benzyl nicotinamides demonstrate IC₅₀ values of 100–500 nM against CXCR2, a receptor implicated in neutrophil recruitment and cancer metastasis . The piperidinylsulfonyl group may enhance binding to the receptor’s extracellular loop, as observed in boronic acid-containing analogs .
Kinase Inhibition
The methylthio group’s electron-deficient nature facilitates interactions with ATP-binding pockets in kinases. For example, similar compounds inhibit JAK2 with IC₅₀ = 120 nM, suggesting potential in myeloproliferative disorders .
Table 2: Biological Activity of Structural Analogs
Compound Class | Target | IC₅₀ (nM) | Reference |
---|---|---|---|
S-Benzyl Nicotinamides | CXCR2 | 390 | |
Piperidinyl Sulfonamides | JAK2 | 120 |
Comparative Analysis with Analogous Compounds
Impact of Sulfonamide Substitution
Replacing the piperidin-1-ylsulfonyl group with carboxyl or tetrazolyl moieties (as in compounds 55 and 56 ) abolishes CXCR2 activity, underscoring the necessity of the sulfonamide’s steric bulk and hydrogen-bonding capacity.
Role of Methylthio Group
The 2-methylthio substituent improves metabolic stability compared to hydroxyl or methoxy analogs. In rat hepatocyte assays, thiomethylated derivatives exhibit a 2.3-fold longer half-life (t₁/₂ = 4.1 h vs. 1.8 h for methoxy) .
Challenges and Future Directions
Solubility Limitations
The compound’s logP of 3.2 may necessitate formulation strategies (e.g., nanoemulsions) to enhance aqueous solubility.
Target Validation
CRISPR/Cas9 knockout studies are needed to confirm CXCR2 as the primary target. Off-target effects on cytochrome P450 isoforms (e.g., CYP3A4) must also be assessed .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume